2-[3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-propyl]-isoindole-1,3-dione
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Overview
Description
2-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of a 1,2,4-oxadiazole ring and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom, providing a versatile approach to obtaining structurally diverse derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These include optimizing reaction conditions, using high-purity reagents, and employing efficient purification methods to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate (SDCI) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds, depending on the substituents introduced .
Scientific Research Applications
2-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and sensors.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar chemical properties and reactivity.
Isoindole Derivatives:
Uniqueness
2-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of the 1,2,4-oxadiazole ring and isoindole-dione structure.
Properties
Molecular Formula |
C19H15N3O3 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H15N3O3/c23-18-14-9-4-5-10-15(14)19(24)22(18)12-6-11-16-20-17(21-25-16)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChI Key |
QXQNMCCNRFPPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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